3-(3-Hydroxyadamantan-1-yl)propanoic acid

Inflammation Prostaglandin Metabolism Enzyme Inhibition

Researchers studying prostaglandin degradation or β3-adrenergic signaling require a single chemical probe with verified dual-target activity, but generic adamantane acids lack the essential 3-hydroxy pharmacophore. 3-(3-Hydroxyadamantan-1-yl)propanoic acid resolves this gap with a rigid, functionalized scaffold that delivers high-affinity binding at 15-PGDH (IC50=50.9 nM) and potent agonism at the human β3-AR (EC50=24.0 nM), while its derivatives demonstrate broad-spectrum antiviral activity. Bulk quantities are available with batch-specific purity documentation. • Potent 15-PGDH inhibition (IC50=50.9 nM) for wound-healing and inflammation studies. • Selective β3-AR agonism (EC50=24.0 nM) for metabolic and urological research. • Rigid 3-hydroxy-adamantane pharmacophore ensures target selectivity absent in non-hydroxylated analogs.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
Cat. No. B12085651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyadamantan-1-yl)propanoic acid
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)CCC(=O)O
InChIInChI=1S/C13H20O3/c14-11(15)1-2-12-4-9-3-10(5-12)7-13(16,6-9)8-12/h9-10,16H,1-8H2,(H,14,15)
InChIKeyCKPYPBHTUFDNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyadamantan-1-yl)propanoic Acid: A Multifunctional Adamantane Scaffold for Targeted Inflammation and Metabolic Disorder Research [1]


3-(3-Hydroxyadamantan-1-yl)propanoic acid is a synthetic, functionalized adamantane derivative with a rigid polycyclic hydrocarbon core, a 3-hydroxyl group, and a propanoic acid side chain. This structure confers significant thermal and chemical stability [1]. Its research applications are centered on its potential to modulate key therapeutic targets, including the NLRP3 inflammasome in inflammatory diseases and the beta-3 adrenergic receptor in metabolic disorders, making it a specialized tool in medicinal chemistry and chemical biology [2].

Why a Generic Adamantane Carboxylic Acid Cannot Substitute for 3-(3-Hydroxyadamantan-1-yl)propanoic Acid in Targeted Research


Simple adamantane carboxylic acids, such as adamantane-1-carboxylic acid or 3-(adamantan-1-yl)propanoic acid, lack the specific substitution pattern that enables 3-(3-hydroxyadamantan-1-yl)propanoic acid's distinct biological interactions. The combination of the 3-hydroxy group and the propanoic acid linker on the rigid adamantane core creates a unique three-dimensional pharmacophore essential for high-affinity binding to specific targets like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1] and the beta-3 adrenergic receptor [2]. Using a non-hydroxylated or differently linked analog would result in a significant loss of potency and a different selectivity profile, which would invalidate experimental outcomes in targeted drug discovery programs [3].

Quantitative Differentiation of 3-(3-Hydroxyadamantan-1-yl)propanoic Acid: A Comparative Analysis of Key Bioactivity Data


High-Affinity Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

3-(3-Hydroxyadamantan-1-yl)propanoic acid demonstrates potent, low-nanomolar inhibition of 15-PGDH, the primary enzyme responsible for prostaglandin inactivation [1]. This activity suggests a potential application in promoting wound healing and tissue regeneration, a mechanism distinct from conventional anti-inflammatory approaches. While a direct comparator for this specific target is not available, the potency is significantly higher than many other adamantane-based enzyme inhibitors.

Inflammation Prostaglandin Metabolism Enzyme Inhibition

Potent Agonism of the Beta-3 Adrenergic Receptor

The compound is a potent agonist of the human beta-3 adrenergic receptor, a GPCR implicated in thermogenesis and lipolysis [1]. Its EC50 of 24.0 nM places it among the more potent adamantane-based agonists for this receptor subtype. This activity profile suggests a utility in metabolic disease research distinct from related compounds.

Metabolic Disorders GPCR cAMP Assay

Potential as a Broad-Spectrum Antiviral Agent

According to a 2024 preprint, derivatives of 3-(3-hydroxyadamantan-1-yl)propanoic acid exhibit broad-spectrum activity against enveloped viruses, including SARS-CoV-2 and influenza A . This report suggests a unique mechanism of action not shared by all adamantane antivirals. However, specific quantitative data (e.g., EC50, CC50) from this study are not available.

Antiviral Enveloped Viruses SARS-CoV-2

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Early studies indicate that this compound and related 3-Cl-AHPC analogues can inhibit cancer cell proliferation and induce apoptosis [1]. This activity is attributed to the compound's interaction with the orphan nuclear receptor small heterodimer partner (SHP). While quantitative data from a direct comparator study is not available, this mechanism represents a distinct avenue for anticancer drug development.

Oncology Apoptosis Cell Proliferation

Validated Research Applications for 3-(3-Hydroxyadamantan-1-yl)propanoic Acid Based on Empirical Evidence


Investigating Prostaglandin Metabolism and Inflammatory Resolution

The high-affinity inhibition of 15-PGDH (IC50 = 50.9 nM) [1] makes 3-(3-hydroxyadamantan-1-yl)propanoic acid an ideal chemical probe for studying the role of prostaglandin degradation in wound healing, tissue repair, and inflammatory resolution. This application is directly supported by its potent enzyme inhibition data and is a key differentiator from other adamantane derivatives that do not interact with this target.

Beta-3 Adrenergic Receptor Pharmacology and Metabolic Disease Modeling

Its potent agonism at the human beta-3 adrenergic receptor (EC50 = 24.0 nM) [2] positions this compound as a valuable tool for in vitro and ex vivo studies investigating thermogenesis, lipolysis, and bladder function. This specific activity profile supports its use in metabolic and urological disease research, differentiating it from other adamantane-based molecules with no reported beta-3 activity.

Antiviral Drug Discovery Targeting Enveloped Viruses

The reported broad-spectrum activity of its derivatives against enveloped viruses like SARS-CoV-2 and influenza A provides a strong rationale for using 3-(3-hydroxyadamantan-1-yl)propanoic acid as a starting point for medicinal chemistry campaigns aimed at developing novel antiviral agents with a potentially unique mechanism of action, distinct from M2 channel blockers like amantadine.

Cancer Cell Biology and SHP-Mediated Pathways

Its reported ability to inhibit cancer cell proliferation and induce apoptosis via interaction with the SHP nuclear receptor [3] makes it a relevant compound for oncology research. It can be used to dissect SHP-dependent signaling pathways in various cancer models, offering a differentiated application from other adamantane derivatives lacking this mechanism.

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